[8-(3-chloro-2-hydroxypropoxy)-3,4-dihydro-2H-chromen-3-yl]oxy-hydroxy-oxoazanium
[8-(3-chloro-2-hydroxypropoxy)-3,4-dihydro-2H-chromen-3-yl]oxy-hydroxy-oxoazanium
Brand Name:
Vulcanchem
CAS No.:
100508-61-0
VCID:
VC0011581
InChI:
InChI=1S/C12H15ClNO6/c13-5-9(15)6-18-11-3-1-2-8-4-10(20-14(16)17)7-19-12(8)11/h1-3,9-10,15H,4-7H2,(H,16,17)/q+1
SMILES:
C1C(COC2=C1C=CC=C2OCC(CCl)O)O[N+](=O)O
Molecular Formula:
C12H15ClNO6+
Molecular Weight:
304.703
[8-(3-chloro-2-hydroxypropoxy)-3,4-dihydro-2H-chromen-3-yl]oxy-hydroxy-oxoazanium
CAS No.: 100508-61-0
Cat. No.: VC0011581
Molecular Formula: C12H15ClNO6+
Molecular Weight: 304.703
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 100508-61-0 |
|---|---|
| Molecular Formula | C12H15ClNO6+ |
| Molecular Weight | 304.703 |
| IUPAC Name | [8-(3-chloro-2-hydroxypropoxy)-3,4-dihydro-2H-chromen-3-yl]oxy-hydroxy-oxoazanium |
| Standard InChI | InChI=1S/C12H15ClNO6/c13-5-9(15)6-18-11-3-1-2-8-4-10(20-14(16)17)7-19-12(8)11/h1-3,9-10,15H,4-7H2,(H,16,17)/q+1 |
| Standard InChI Key | WTBVPTRPYDMWAC-UHFFFAOYSA-N |
| SMILES | C1C(COC2=C1C=CC=C2OCC(CCl)O)O[N+](=O)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator